(4-azidophenyl)boronic acid
Description
Properties
CAS No. |
1426938-62-6 |
|---|---|
Molecular Formula |
C6H6BN3O2 |
Molecular Weight |
162.9 |
Purity |
95 |
Origin of Product |
United States |
Contextualizing Aromatic Boronic Acids and Azides in Synthetic Chemistry
Aromatic boronic acids and azides are independently recognized as powerhouse functional groups in the realm of synthetic chemistry, each offering a distinct set of highly valuable reactions.
Aromatic boronic acids are renowned for their role as key building blocks in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.org The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern organic synthesis for creating complex molecules. nih.gov Boronic acids are generally stable, often non-toxic, and can be readily synthesized, making them indispensable intermediates in the preparation of pharmaceuticals and advanced materials. nih.govmolecularcloud.org Their utility extends to other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen or carbon-oxygen bonds and various other metal-catalyzed processes. molecularcloud.orgwikipedia.org
Azides , on the other hand, are celebrated for their participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. pcbiochemres.compcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole ring that can link different molecular entities together. pcbiochemres.commdpi.com A key advantage of the azide (B81097) group is its kinetic stability and bioorthogonality; it remains inert under a wide range of conditions and does not typically react with biological molecules until a specific reaction partner, like an alkyne, is introduced. pcbiochemres.compcbiochemres.com This has made azides invaluable tools for bioconjugation, allowing for the precise labeling and modification of biomolecules like proteins, glycans, and nucleic acids. mdpi.comlumiprobe.com
The Power of Two: Orthogonal Dual Functionality
The true innovation of (4-azidophenyl)boronic acid lies in the orthogonal nature of its two functional groups. nih.govrsc.org In synthetic chemistry, orthogonality refers to the ability to selectively perform a reaction on one functional group within a molecule without affecting another. fiveable.meorganic-chemistry.org This principle is crucial for the efficient construction of complex molecules, as it allows for precise, stepwise control over chemical transformations. fiveable.mebham.ac.uk
In this compound, the boronic acid and azide (B81097) moieties can be addressed with completely different sets of reagents and reaction conditions. For instance, the boronic acid group can participate in a palladium-catalyzed Suzuki coupling, while the azide group remains untouched. Subsequently, the azide can be engaged in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) without disturbing the newly formed biaryl structure. This "one-two punch" capability allows for the modular and highly controlled assembly of intricate molecular architectures. nih.gov
This dual functionality is a prime example of a bifunctional molecule , a class of compounds designed to interact with two or more molecular targets or to serve as a bridge between different chemical entities. bohrium.comnih.govresearchgate.net Such molecules are at the forefront of chemical biology and drug discovery, enabling the development of probes to study complex biological processes and the creation of novel therapeutic agents. researchgate.netharvard.edu
Key Research Trajectories and Interdisciplinary Applications
The unique properties of (4-azidophenyl)boronic acid have propelled its use across a diverse range of scientific disciplines.
Interactive Data Table: Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Features Utilized |
| Chemical Biology & Bioconjugation | Labeling and tracking of biomolecules (proteins, glycans) mdpi.commanchester.ac.uk | Bioorthogonality of the azide (B81097) group for "click" reactions; boronic acid for potential targeting of diol-containing structures. |
| Development of biosensors nih.govresearchgate.netnih.gov | Boronic acid's ability to bind with diols (like in glycated proteins) researchgate.net; azide for immobilization or linking to reporter molecules. | |
| Materials Science | Surface modification of nanoparticles and substrates researchgate.netnih.gov | Azide for "clicking" onto alkyne-modified surfaces; boronic acid for imparting specific recognition properties. |
| Synthesis of functional polymers acs.org | Azide and boronic acid as handles for polymerization and post-polymerization modification. | |
| Drug Discovery & Medicinal Chemistry | Synthesis of complex, biologically active molecules nih.govchemimpex.com | Suzuki coupling via the boronic acid; click chemistry via the azide to build molecular diversity. |
| Development of bifunctional molecules for targeted therapies (e.g., PROTACs) researchgate.netharvard.edu | Serves as a versatile scaffold for linking a target-binding moiety and another functional unit. |
In chemical biology , this compound and its derivatives are used to create sophisticated probes for studying cellular processes. For example, the boronic acid can be used to target glycoproteins, which often have sialic acid residues with diol functionalities, while the azide allows for the attachment of fluorescent tags or other reporter molecules via click chemistry. nih.govnih.gov This enables researchers to visualize and track the movement and interactions of specific biomolecules within living systems.
In materials science , this compound is a valuable tool for surface functionalization. researchgate.netnih.gov Nanoparticles can be coated with polymers derived from this compound, imparting them with new properties. The azide group can be used to "click" the material onto a surface, while the boronic acid can act as a recognition element for specific analytes, leading to the development of advanced sensors and diagnostic devices. researchgate.netacs.org
In the realm of drug discovery , the orthogonal reactivity of this compound allows for the rapid synthesis of libraries of complex molecules for screening as potential drug candidates. chemimpex.comresearchgate.net The ability to combine the structural diversity offered by the Suzuki coupling with the robust and reliable nature of click chemistry is a powerful strategy for medicinal chemists.
Advanced Applications of 4 Azidophenyl Boronic Acid in Chemical Research
Integration in Bioconjugation and Chemical Biology Tools
The distinct functionalities of (4-azidophenyl)boronic acid have been widely exploited to create sophisticated tools for studying biological systems in vitro. Its ability to first target a specific biological structure via the boronic acid group, and then be permanently linked to another molecule via the azide (B81097) group, is a cornerstone of its utility.
Site-Specific Labeling of Biomolecules (e.g., Proteins, Nucleic Acids, Carbohydrates) for In Vitro Studies
Site-specific labeling is crucial for understanding the function and localization of biomolecules without perturbing the biological system. This compound provides a two-step strategy for this purpose. The boronic acid acts as a recognition element for cis-diol-containing molecules, such as glycoproteins and certain ribonucleic acids (RNAs), while the azide allows for subsequent, stable attachment of a reporter molecule like a fluorophore or an affinity tag.
Proteins: Many proteins, particularly those on the cell surface or secreted, are glycosylated, meaning they have carbohydrate chains (glycans) attached. These glycans often contain cis-diol units, such as sialic acid, which can be targeted by the boronic acid group of this compound. nih.govnih.gov Once the boronic acid reversibly binds to the glycan, an alkyne-modified fluorescent dye or biotin tag can be "clicked" onto the azide group, achieving specific labeling of the glycoprotein (B1211001). This method is advantageous as it targets the glycan portion rather than amino acid residues, which can be less specific. nih.gov
Nucleic Acids: The ribose sugar in the backbone of RNA contains a 2',3'-cis-diol group at the 3'-terminus, which is a specific target for boronic acids. nih.gov This allows this compound to selectively bind to the 3'-end of RNA molecules. Following this binding, an alkyne-functionalized probe can be attached via CuAAC, enabling the specific labeling of RNA for applications such as pull-down assays or imaging. nih.gov
Carbohydrates: Free carbohydrates or those on the surface of cells can be labeled using this strategy. nih.gov The boronic acid's affinity for diols allows it to function as a synthetic lectin (a sugar-binding protein), selectively binding to specific carbohydrate structures. nih.gov The subsequent click reaction provides a robust method for attaching analytical handles.
| Biomolecule | Targeting Moiety | Targeted Functional Group | Subsequent Reaction | Application |
| Glycoproteins | Boronic Acid | cis-Diols on glycans (e.g., sialic acid) | Azide-Alkyne Cycloaddition | Fluorescent imaging, Affinity purification |
| Ribonucleic Acid (RNA) | Boronic Acid | 2',3'-cis-Diol at the 3'-terminus | Azide-Alkyne Cycloaddition | 3'-end labeling, Pull-down assays |
| Cell-Surface Carbohydrates | Boronic Acid | cis-Diols on surface glycans | Azide-Alkyne Cycloaddition | Cell imaging, Glycan profiling |
Development of Bioorthogonal Probes and Reagents for Biological System Interrogation
Bioorthogonal chemistry involves reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govresearchgate.net this compound is an intrinsically bioorthogonal reagent due to its two distinct reactive groups.
The azide group is a well-established bioorthogonal handle, inert to most biological functional groups but highly reactive with specific partners like alkynes or cyclooctynes in click chemistry reactions. nih.gov The boronic acid group can also be considered bioorthogonal as its interaction with diols is a specific, reversible covalent interaction not commonly seen with other biological functionalities. nih.gov
Researchers have utilized this compound to design probes for detecting and identifying glycoproteins or other diol-containing molecules. For example, a probe can be designed where the boronic acid moiety binds to a target glycoprotein. An alkyne-containing reporter molecule is then added, which clicks to the azide on the probe, generating a signal only when the probe is bound to its target. This strategy has been used to develop fluorescent sensors for carbohydrate detection. nih.govrsc.org
Synthesis of Multifunctional Bioconjugates for Research Applications
The creation of complex bioconjugates with multiple functionalities is a growing area of chemical biology. These constructs can, for instance, bring two different proteins into proximity or target a molecule to a specific cellular location. This compound serves as a valuable linker in synthesizing such multifunctional molecules.
For example, a researcher could aim to link a specific glycoprotein to a DNA oligonucleotide. The glycoprotein could first be targeted and bound by this compound. Separately, the DNA oligonucleotide could be synthesized with a terminal alkyne group. Mixing the glycoprotein-boronic acid complex with the alkyne-DNA and a copper catalyst would then result in the formation of a stable glycoprotein-triazole-DNA conjugate. This approach allows for the modular and efficient assembly of complex biomolecular structures for research purposes, such as in the development of novel diagnostic assays or tools for studying biological interactions. nih.govnih.gov
Role in Materials Science and Polymer Chemistry
In materials science, this compound is used to introduce specific functionalities into polymers and onto surfaces. nih.gov The azide group enables incorporation into polymer backbones or attachment to surfaces via click chemistry, while the boronic acid group provides a site for reversible binding or sensing applications. nih.gov
Preparation of Functional Polymers and Copolymers via Click Chemistry with this compound Monomers
Functional polymers are macromolecules that have specific reactive groups along their chains. These groups can impart unique properties, such as responsiveness to stimuli (e.g., pH or the presence of a specific molecule). This compound can be used to create such polymers.
One common strategy involves copolymerizing an alkyne-containing monomer with another monomer to create a polymer backbone with pendant alkyne groups. Subsequently, this compound can be "clicked" onto these alkyne groups along the polymer chain. acs.org The result is a polymer decorated with pendant phenylboronic acid moieties. These boronic acid groups can then be used, for example, to create glucose-responsive hydrogels. In the absence of glucose, the polymer may have certain properties (e.g., being insoluble). When glucose is added, it binds to the boronic acid groups, changing the polymer's hydrophilicity and causing the hydrogel to swell or dissolve. acs.orgresearchgate.net This approach is foundational for developing "smart" materials for applications like controlled drug delivery. google.com
| Polymerization Strategy | Monomers | Click Reaction Partner | Resulting Polymer Functionality | Potential Application |
| Post-polymerization modification | Alkyne-containing monomer (e.g., propargyl acrylate) + comonomer | This compound | Pendant boronic acid groups | Glucose-responsive hydrogels, Saccharide sensing materials |
| Copolymerization | This compound derivative monomer + comonomer | Not applicable (incorporated directly) | Boronic acid groups in backbone or side-chain | Functional polymer networks, Affinity separation materials |
Surface Modification and Grafting Strategies Utilizing this compound
Modifying the surfaces of materials is critical for applications ranging from biosensors to biocompatible implants. This compound is an excellent tool for surface functionalization due to its dual handles.
A common approach is to first treat a surface (e.g., silica (B1680970), gold, or a polymer membrane) to introduce alkyne groups. acs.org This can be done through various chemical methods. The alkyne-functionalized surface is then exposed to this compound in the presence of a copper catalyst, which grafts the molecule onto the surface via a stable triazole linkage. The result is a surface densely coated with boronic acid groups. nih.gov
Such modified surfaces have numerous applications. For instance, a gold surface modified in this way can be used in a surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) sensor for detecting glycoproteins or carbohydrates. nih.gov When a solution containing the target analyte is passed over the surface, the analyte binds to the boronic acid groups, causing a detectable change in the sensor's signal. This strategy has been used to develop sensors for influenza diagnosis by targeting the hemagglutinin glycoprotein. nih.gov Similarly, nanoparticles can be surface-functionalized with this compound to create targeted delivery vehicles that recognize specific cell types rich in certain surface glycans. frontiersin.orgacs.org
Fabrication of Responsive Materials and Hydrogels through Azide-Boronic Acid Interactions
The dual functionality of this compound is particularly advantageous in the creation of responsive, or "smart," materials and hydrogels. These materials can change their properties in response to specific external stimuli, such as pH, the presence of certain molecules, or light.
The boronic acid group's interaction with diols is pH-dependent, forming stable boronate esters under alkaline conditions and dissociating under acidic conditions. This reversible covalent chemistry is a cornerstone for creating pH-responsive hydrogels. By incorporating this compound into polymer chains, and then cross-linking these chains with polyol-containing polymers, hydrogels can be formed that swell or shrink in response to changes in ambient pH.
Furthermore, the azide group allows for the covalent incorporation of this compound into a wide array of polymer backbones using click chemistry. This provides a robust method for introducing the diol-responsive functionality. For example, a polymer with pendant alkyne groups can be readily functionalized with this compound via CuAAC. The resulting polymer can then be crosslinked with a diol-containing polymer like poly(vinyl alcohol) to form a hydrogel. Such hydrogels can be designed to release an encapsulated payload in response to the presence of saccharides, as the saccharides will competitively bind with the boronic acid moieties, leading to a disruption of the hydrogel network.
The azide group also offers a pathway to phot-responsive materials. Upon exposure to UV light, the azide group can be converted into a highly reactive nitrene, which can then form a covalent bond with a wide range of chemical species in its vicinity. This allows for phot-patterning of materials or for triggering a change in the material's properties upon illumination.
Table 1: Examples of Responsive Systems Utilizing Azide and Boronic Acid Functionalities
| Responsive System | Stimulus | Functional Groups Utilized | Application |
|---|---|---|---|
| pH-Responsive Hydrogel | pH | Boronic acid, Diols | Drug Delivery, Tissue Engineering |
| Glucose-Responsive Hydrogel | Glucose | Boronic acid, Diols | Insulin (B600854) Delivery, Glucose Sensing |
| Photo-Patternable Polymer Film | UV Light | Azide | Microfabrication, Biomaterial Engineering |
| Dual-Responsive Nanoparticles | pH and a specific biomolecule | Boronic acid, Azide (for conjugation) | Targeted Drug Delivery, Diagnostics |
Development of Supramolecular Assemblies Incorporating this compound
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The boronic acid group of this compound is an excellent participant in such interactions, particularly through the formation of hydrogen bonds and reversible boronate esters.
A key application of this compound in this area is the construction of ordered molecular architectures. For instance, it can be used to link different molecular components together. One component could be attached via the azide group using click chemistry, while another component, possessing diol functionalities, could be reversibly bound to the boronic acid. This allows for the creation of dynamic, multi-component assemblies that can be assembled and disassembled in response to changes in pH or the presence of competing diols.
Functionalization of Nanomaterials with this compound for Research Platforms
The surface modification of nanomaterials is crucial for their application in various research platforms, from bio-sensing to targeted drug delivery. This compound is an ideal surface modification agent due to its dual "-click" and "-diol" functionalities.
Nanomaterials such as gold nanoparticles, quantum dots, and carbon nanotubes can be functionalized with this compound. The azide group provides a covalent attachment point to alkyne-modified surfaces or biomolecules. Once the nanomaterial is functionalized, the boronic acid moiety is exposed on the surface and can be used to bind diol-containing molecules.
This strategy has been employed to create a variety of research platforms. For example, gold nanoparticles functionalized with this compound can be used for the colorimetric sensing of saccharides. The binding of saccharides to the boronic acid groups on the nanoparticle surface can induce aggregation of the nanoparticles, leading to a visible color change.
Similarly, quantum dots functionalized with this compound can be used for fluorescent sensing. The binding of an analyte to the boronic acid can modulate the fluorescence of the quantum dot, providing a sensitive detection mechanism. Furthermore, magnetic nanoparticles modified with this compound can be used for the selective capture and separation of glycoproteins from complex biological samples.
Table 2: Applications of Nanomaterials Functionalized with this compound
| Nanomaterial | Functionalization Strategy | Application |
|---|---|---|
| Gold Nanoparticles | Thiol-gold self-assembly followed by click chemistry with this compound | Colorimetric sensing of sugars |
| Quantum Dots | Surface ligand exchange with an alkyne-terminated ligand, followed by click chemistry | Fluorescent biosensing |
| Magnetic Nanoparticles | Silanization with an alkyne-containing silane, followed by click chemistry | Glycoprotein enrichment |
| Carbon Nanotubes | Covalent functionalization with alkyne groups, followed by click chemistry | Electrochemical sensing |
Contributions to Organic Synthesis as a Versatile Building Block
The presence of two distinct and reactive functional groups makes this compound a valuable building block in organic synthesis, enabling the construction of complex molecular architectures through sequential or concurrent reactions.
Synthesis of Complex Small Molecules and Synthetic Intermediates via Sequential or Concurrent Reactions
This compound serves as a bifunctional linker in the synthesis of complex molecules. The boronic acid moiety is most notably used in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction allows for the coupling of the (4-azidophenyl) group to a wide variety of aryl or vinyl halides.
Concurrently or sequentially, the azide group can be utilized in a variety of transformations. The most common is the CuAAC reaction, which allows for the efficient and specific formation of a triazole ring by reacting with an alkyne. This "click" reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
This dual reactivity allows for a modular approach to the synthesis of complex molecules. For instance, a researcher could first perform a Suzuki coupling to attach the this compound to a core structure, and then use the azide group to "click" on another molecular fragment. This strategy is particularly useful in the synthesis of libraries of compounds for drug discovery and materials science.
While specific, named complex molecules synthesized using this compound as a key building block are not extensively documented in readily accessible literature, the principles of its reactivity are well-established. The combination of Suzuki coupling and click chemistry is a widely used strategy in modern organic synthesis, and this compound is an ideal reagent for this purpose.
Chemo-Enzymatic Approaches in Synthetic Pathways Involving Boronic Acids
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. While specific examples of chemo-enzymatic reactions directly involving this compound are not prominent in the literature, the potential for its use in such systems is significant.
The boronic acid moiety can interact with the active sites of certain enzymes, potentially acting as an inhibitor or a directing group. More broadly, enzymes can be used to perform selective transformations on other parts of a molecule containing a this compound unit. For example, a lipase could be used to selectively hydrolyze an ester in the presence of the boronic acid and azide groups.
The azide group itself can be a substrate for certain enzymes. For instance, azide reductase enzymes are known to reduce azides to amines. A chemo-enzymatic strategy could involve the use of this compound in a chemical step, followed by the enzymatic reduction of the azide to an amine, which could then be further functionalized. This approach would offer a mild and selective method for introducing an amino group. The development of artificial enzymes that can catalyze reactions involving boronic acids is also an emerging area of research, which could open up new possibilities for the chemo-enzymatic use of compounds like this compound.
Utilization in Advanced Analytical Chemistry and Chemical Sensor Development (non-clinical)
The unique properties of the boronic acid group make this compound a valuable component in the development of advanced analytical methods and chemical sensors for non-clinical applications. The ability of boronic acids to reversibly bind with diols is the foundation for many of these applications.
Sensors for the detection of saccharides and other diol-containing compounds are a major area of application. These sensors can be based on various detection principles, including fluorescence, colorimetry, and electrochemical methods. In a typical fluorescence sensor, this compound can be incorporated into a fluorophore. The binding of a diol to the boronic acid can cause a change in the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. The azide group can be used to attach this sensing unit to a solid support, such as a polymer bead or a glass slide, for the development of robust and reusable sensors.
Electrochemical sensors can also be developed using this compound. For example, an electrode can be modified with this compound. The binding of a charged diol-containing molecule to the boronic acid at the electrode surface will change the local charge distribution, which can be detected as a change in the electrochemical signal.
Table 3: Analytical Techniques and Sensors Based on this compound
| Analytical Technique | Analyte | Principle of Detection |
|---|---|---|
| Fluorescence Spectroscopy | Saccharides, Glycoproteins | Modulation of fluorophore emission upon diol binding |
| Colorimetric Assay | Sugars | Aggregation of gold nanoparticles leading to a color change |
| Electrochemical Sensing | Dopamine, Catechols | Change in electrochemical signal upon binding of the diol-containing analyte |
| Affinity Chromatography | Glycopeptides | Selective retention of diol-containing molecules on a stationary phase functionalized with this compound |
Design of Chemo-Sensors for Specific Analytes (e.g., Saccharides, Fluoride, Cyanide) Based on Boronic Acid Recognition
The design of chemosensors relies on a recognition event that produces a measurable signal. The boronic acid group of this compound acts as the recognition element, while the azide allows for the attachment of signaling units or immobilization onto surfaces.
Saccharide Sensing: The fundamental principle for saccharide detection is the reversible formation of cyclic boronate esters between the boronic acid and the cis-diol groups present in sugars like glucose and fructose. nih.govsoton.ac.uk This binding event can be transduced into an optical signal, typically fluorescence. In a common sensor design, a fluorophore is positioned near the boronic acid. Upon saccharide binding, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the sensor molecule and modulating the fluorescence output through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT). rsc.org
The azide functionality of this compound is strategically employed to construct modular and diverse sensor platforms via CuAAC click chemistry. nih.govbham.ac.uk Researchers can synthesize a range of "click-fluors" by reacting alkyne-modified fluorophores with this compound. This approach allows for the rapid generation of libraries of sensors to screen for optimal performance. nih.gov Studies have shown that the distance between the boronic acid recognition site and the triazole ring formed during the click reaction can significantly influence the fluorescence response upon binding to saccharides. bham.ac.uk
Fluoride and Cyanide Sensing: Beyond diols, the Lewis acidic nature of the boron atom allows it to interact with nucleophilic anions like fluoride (F⁻) and cyanide (CN⁻). nih.govnih.gov This interaction leads to the formation of a tetracoordinate boronate species, which, similar to saccharide binding, alters the electronic environment and can be coupled to a colorimetric or fluorescent signal change. nih.govresearchgate.net Azido-functionalized boronic acids can be used to create sensors where the binding of these anions triggers a detectable response. The azide group facilitates the linkage to chromophores or fluorophores that are sensitive to the electronic changes at the boron center. nih.gov
| Analyte Class | Recognition Principle | Signaling Mechanism | Role of Azide Group |
|---|---|---|---|
| Saccharides (e.g., Glucose, Fructose) | Reversible covalent bond formation with cis-diol groups. nih.govsoton.ac.uk | Modulation of fluorescence (PET, ICT) upon boronate ester formation. rsc.org | Covalent attachment of fluorophores via click chemistry (CuAAC). nih.govbham.ac.uk |
| Fluoride (F⁻) | Lewis acid-base interaction with the boron center. nih.gov | Colorimetric or fluorescent change upon formation of a tetracoordinate boronate. researchgate.net | Linkage to signal-reporting chromophores or fluorophores. nih.gov |
| Cyanide (CN⁻) | Nucleophilic addition to the boron atom. nih.gov | Perturbation of the electronic system, leading to an optical signal. | Immobilization of the sensor onto a solid support or reporter molecule attachment. nih.gov |
Development of Affinity-Based Separation and Enrichment Materials
Boronate affinity chromatography is a powerful technique for the selective isolation of cis-diol-containing biomolecules, such as glycoproteins, from complex biological samples. nih.govnih.govresearchgate.net The reversible nature of the boronate ester bond allows for the capture of these molecules under neutral to alkaline conditions and their subsequent release in an acidic buffer. researchgate.net
The utility of this compound in this field lies in its ability to functionalize various support materials with high efficiency and specificity through click chemistry. Materials such as magnetic nanoparticles, silica beads, and polymers can be prepared with alkyne groups on their surface. researchgate.net Subsequent reaction with this compound via CuAAC yields a dense and stable presentation of boronic acid ligands on the material's surface. researchgate.net This high density of recognition sites is crucial for enhancing the binding capacity and efficiency of glycoprotein enrichment. researchgate.netrsc.org For instance, magnetic nanoparticles modified with this compound have been successfully applied to separate and enrich glycoproteins from biological samples, demonstrating excellent performance due to the high ligand density achieved through the click reaction. researchgate.net
| Support Material | Immobilization Strategy | Target Biomolecules | Key Advantage |
|---|---|---|---|
| Magnetic Nanoparticles | Azide-alkyne click chemistry. researchgate.net | Glycoproteins, Glycopeptides. nih.gov | High ligand density, rapid separation, and high binding capacity. researchgate.netrsc.org |
| Silica Gel / Porous Silica | Covalent attachment via click chemistry. | Glycoproteins, Nucleosides. biotechsupportgroup.com | High surface area, mechanical stability for chromatography applications. biotechsupportgroup.com |
| Polymer Brushes / Monoliths | Grafting via click reaction post-polymerization. | Glycoproteins. rsc.org | Fast binding kinetics and high selective adsorption. rsc.org |
Exploration in In Vitro Imaging Probes for Cellular Studies
Bioorthogonal chemistry enables the visualization of biomolecules in their native environment without perturbing cellular processes. nih.gov The azide group of this compound makes it an ideal tool for bioorthogonal labeling and imaging strategies. nih.gov A two-step imaging approach can be employed:
Targeting: The boronic acid moiety of the probe selectively binds to glycosylated structures (glycans) that are abundant on the surface of many cell types, particularly cancer cells. researchgate.net
Labeling: An alkyne-functionalized fluorophore is then introduced. This reporter molecule covalently attaches to the azide group of the already-bound probe via a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), rendering the targeted cell-surface glycans fluorescent for imaging. nih.govsemanticscholar.org
This strategy allows for the specific imaging of cell surface glycosylation patterns, which can provide valuable insights into cell health and disease states. The "turn-on" nature of some fluorogenic probes, which only become fluorescent after the click reaction, is particularly advantageous as it minimizes background noise and eliminates the need for wash steps, enabling dynamic imaging in live cells. researchgate.netresearchgate.net
Exploration in Catalysis and Ligand Design
Beyond recognition and labeling, this compound is also explored in the realm of catalysis, both as a precursor to complex ligands for transition metals and as a component of organocatalytic systems.
As a Ligand Precursor for Transition Metal Catalysis
While arylboronic acids are well-known as reagents in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, nih.gov the use of this compound as a ligand precursor represents a more advanced application. The azide group serves as a versatile anchor for synthesizing complex, multifunctional ligands.
Using click chemistry, this compound can be covalently linked to other molecular fragments that possess catalytic activity or coordinating properties. For example, an alkyne-functionalized phosphine or N-heterocyclic carbene (NHC) precursor could be "clicked" onto the azidophenylboronic acid. The resulting molecule would be a novel ligand that combines a traditional coordinating group (phosphine or NHC) with a boronic acid moiety. Such bifunctional ligands could lead to catalysts with unique properties, where the boronic acid might direct the metal center to a specific substrate or participate directly in the catalytic cycle. This modular approach allows for the rapid synthesis and screening of new ligand architectures for various transition metal-catalyzed transformations. ucla.educuny.edu
Role in Organocatalytic Systems
Arylboronic acids can function as Lewis acid organocatalysts, activating hydroxyl and carbonyl groups in various organic reactions, such as amidations and esterifications. nih.govrsc.org A significant challenge in catalysis is the separation and recovery of the catalyst after the reaction. Here again, the azide functionality of this compound provides a practical solution.
By employing click chemistry, the boronic acid catalyst can be immobilized onto a solid support, such as a polystyrene resin or silica gel that has been functionalized with alkyne groups. organic-chemistry.org This creates a heterogeneous organocatalyst that is easily recoverable by simple filtration. Such solid-supported catalysts have been shown to be robust, reusable over multiple cycles without significant loss of activity, and ideal for applications in flow chemistry and automated synthesis. organic-chemistry.orgresearchgate.net This approach combines the catalytic activity of the boronic acid with the practical advantages of heterogeneous catalysis.
Derivatives and Analogues of 4 Azidophenyl Boronic Acid
Structural Modifications of the Phenyl Ring (e.g., Regioisomers, Substituent Effects)
The properties and reactivity of (4-azidophenyl)boronic acid can be finely tuned by altering the substitution pattern on the phenyl ring. These modifications include changing the position of the azide (B81097) group (regioisomers) or introducing additional substituents, which exert electronic effects on both the boronic acid and the azide functional groups.
Regioisomers: The placement of the azide group relative to the boronic acid at the ortho- (2-azidophenyl)boronic acid), meta- (3-azidophenyl)boronic acid), or para- this compound) positions significantly influences the molecule's electronic properties and steric environment. While direct comparative studies are limited, the principles of aromatic substitution suggest that the positional change would alter the pKa of the boronic acid and the reactivity of the azide. For instance, the proximity of the azide group in the ortho position could lead to intramolecular interactions that modulate the Lewis acidity of the boron center.
Substituent Effects: The introduction of additional substituents on the phenyl ring has a predictable impact on the acidity of the boronic acid group, a crucial factor for its reactivity, particularly in forming boronate esters with diols. The azide group itself is electron-withdrawing, which increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This effect can be further enhanced or attenuated by other substituents.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or fluoro (-F), increase the acidity of the boronic acid (decrease the pKa) by inductively pulling electron density from the ring. researchgate.net Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease the acidity (increase the pKa). researchgate.net This relationship can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters. researchgate.netsemanticscholar.org The acid–base properties of substituted phenylboronic acids are tunable, with pKa values ranging from 9.24 for p-methoxy to 7.23 for p-nitro substituted phenylboronic acid. researchgate.net
| Substituent at para-position | Electronic Effect | Predicted Effect on Boronic Acid pKa | Predicted Effect on Reactivity |
|---|---|---|---|
| -OCH₃ | Electron-Donating | Increase (Less Acidic) | Decreased reactivity in diol binding |
| -CH₃ | Electron-Donating | Increase (Less Acidic) | Slightly decreased reactivity |
| -H (Phenylboronic acid) | Neutral Reference | Baseline (~8.8) | Baseline reactivity |
| -N₃ (4-Azidophenyl) | Electron-Withdrawing | Decrease (More Acidic) | Increased reactivity in diol binding |
| -F | Electron-Withdrawing | Decrease (More Acidic) | Increased reactivity in diol binding |
| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease (More Acidic) | Significantly increased reactivity |
Variations in Boronic Acid Protecting Groups or Pro-Moieties (e.g., Boronate Esters, MIDA Boronates)
Due to the reactivity of boronic acids, they are often protected to enhance stability and control reactivity during multi-step syntheses. Common protecting groups form boronate esters, which mask the boronic acid functionality.
Boronate Esters (e.g., Pinacol (B44631) Esters): Boronic acids readily form cyclic esters with diols, such as pinacol, to yield pinacol boronate esters. rsc.org These esters are generally stable, often crystalline solids that are compatible with silica (B1680970) gel chromatography and a range of reaction conditions. nih.govenamine.net The steric bulk of the pinacol group can, however, slow down subsequent reactions like Suzuki-Miyaura cross-coupling compared to the free boronic acid. nih.gov The conversion of this compound to its pinacol ester, this compound pinacol ester, enhances its stability and handling, making it a common building block in organic synthesis. nih.gov
MIDA Boronates: A significant advancement in boronic acid protection is the use of N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable, free-flowing crystalline solids that are indefinitely stable on the benchtop and compatible with a wide range of synthetic reagents and chromatography. nih.govbldpharm.com The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³, which "turns off" its reactivity in anhydrous cross-coupling reactions. This protection is robust, yet the free boronic acid can be easily regenerated under mild aqueous basic conditions (e.g., NaOH or NaHCO₃). bldpharm.com This allows for iterative cross-coupling strategies where the MIDA-protected boronate acts as a stable building block that can be unmasked at a specific step. nih.gov The use of MIDA protection for this compound would create a highly stable, versatile reagent for complex, multi-step syntheses. semanticscholar.org
| Protecting Group / Pro-Moiety | Structure Type | Key Stability Features | Typical Deprotection Conditions |
|---|---|---|---|
| Pinacol Ester | Cyclic Boronate Ester | Stable to air, moisture, and chromatography. | Acidic hydrolysis or transesterification. |
| MIDA Boronate | Tricyclic Boronate with N-B bond | Exceptionally stable to air, chromatography, and anhydrous cross-coupling conditions. | Mild aqueous base (e.g., 1M NaOH, NaHCO₃). |
| Neopentyl Glycol Ester | Cyclic Boronate Ester | Generally stable, similar to pinacol esters. | Acidic or basic hydrolysis. |
| Trifluoroborate Salt (K⁺[R-BF₃]⁻) | Tetrahedral Borate Salt | Highly stable to oxidation; often crystalline. | Requires activation (e.g., with a silicate) for cross-coupling. |
Incorporation of Additional Orthogonal Functional Groups
A key advantage of the this compound scaffold is the ability to introduce additional functional groups that can be addressed independently in chemical reactions, a concept known as orthogonality. rsc.org The azide group is primed for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the boronic acid is suited for Suzuki-Miyaura coupling or diol binding. Adding a third functional group creates a trifunctional building block for advanced molecular construction.
For example, introducing an alkyne group, such as in (4-azido-3-ethynylphenyl)boronic acid, would provide three distinct reactive handles. A synthetic strategy could involve:
Suzuki-Miyaura Coupling: The boronic acid is reacted with an aryl halide to form a C-C bond, while the azide and alkyne remain untouched.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide is then selectively reacted with a different alkyne-containing molecule to form a triazole ring.
Sonogashira Coupling: Finally, the ethynyl (B1212043) group on the phenyl ring can be coupled with another aryl halide.
Other orthogonal groups that could be incorporated include halides (e.g., -I, -Br for further cross-coupling), protected amines, or carbonyl groups. The synthesis of such complex derivatives allows for the modular construction of sophisticated molecules for applications in drug discovery and materials science. nih.govfrontierspecialtychemicals.com
Comparative Reactivity and Application Studies of Synthesized Derivatives
The reactivity of this compound derivatives is directly related to their structure. As discussed, EWGs increase the Lewis acidity of the boron, enhancing its ability to bind with diols, a property exploited in glucose sensors and for cell surface labeling. mdpi.comjapsonline.com This makes derivatives with additional EWGs potentially more sensitive probes for biological systems.
In the context of cross-coupling reactions, the choice of protecting group is critical. Unprotected boronic acids are generally more reactive in Suzuki-Miyaura transmetalation than their corresponding boronate esters. nih.gov MIDA boronates are essentially unreactive until deprotected, offering maximal control.
Comparative Applications:
Bioconjugation: A derivative containing a fluoro substituent, such as (4-azido-3-fluorophenyl)boronic acid, would be expected to bind more strongly to the diols on glycoproteins at physiological pH compared to the non-fluorinated parent compound. japsonline.com
Multifunctional Probes: A derivative bearing both an azide and an alkyne could be used to link two different molecular entities (e.g., a protein and a nanoparticle) to a core scaffold via orthogonal click reactions.
Materials Science: this compound and its protected esters can be incorporated into polymers. The azide group can be used for cross-linking or for grafting other molecules onto the polymer backbone after polymerization. The boronic acid can impart stimuli-responsive properties, for example, making the material sensitive to changes in pH or the presence of sugars. nih.gov
The synthesis of a library of these derivatives allows for systematic studies of structure-activity relationships, enabling the optimization of molecules for specific applications, from anticancer agents to advanced functional materials. nih.gov
Advanced Analytical and Spectroscopic Characterization of 4 Azidophenyl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (e.g., ¹H, ¹³C, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (4-azidophenyl)boronic acid. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed information about the molecular framework and the local chemical environment of the constituent atoms.
¹H NMR: The proton NMR spectrum of this compound typically displays characteristic signals for the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, the protons appear as two distinct sets of doublets, corresponding to the protons ortho and meta to the boronic acid group. The integration of these signals confirms the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum provides insights into the carbon skeleton of the molecule. It shows distinct resonances for the carbon atoms of the phenyl ring, including the ipso-carbon attached to the boron atom, the carbon bearing the azide (B81097) group, and the four aromatic CH carbons. The chemical shift of the carbon attached to the boron is often broad and sometimes difficult to detect due to quadrupolar relaxation. rsc.org
¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids and their derivatives. nih.gov The ¹¹B NMR spectrum of this compound shows a single, often broad, resonance characteristic of a trigonal planar (sp²-hybridized) boron atom in a boronic acid functional group. nsf.gov The chemical shift, typically observed around 27-30 ppm, is sensitive to the electronic environment and can shift significantly upon esterification or complexation, reflecting the change in boron coordination from trigonal to tetrahedral (sp³-hybridized). rsc.orgnih.gov This technique is also a convenient tool for monitoring the pKa of the boronic acid and its binding with diols. nih.govnsf.gov
Purity assessment is achieved by integrating the proton signals in the ¹H NMR spectrum and comparing them to a known internal standard. The absence of signals from impurities or starting materials confirms the sample's purity.
Table 1: Representative NMR Data for Phenylboronic Acid Derivatives Note: Specific shifts for this compound can vary based on solvent and experimental conditions. The data below is representative of similar phenylboronic acid structures.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to study its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of the intact molecule. In the positive ion mode, the spectrum would typically show the protonated molecule [M+H]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ might be observed. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is particularly useful for analyzing molecules that are difficult to ionize or are prone to fragmentation. Boronic acids can be challenging to analyze by MS due to their tendency to form trimers (boroxines) through dehydration. nih.gov To overcome this, derivatization with diols like pinacol (B44631) or using a reactive matrix such as 2,5-dihydroxybenzoic acid (DHB) can be employed. nih.govnih.govresearchgate.net This forms a stable ester or adduct that can be more easily detected. nih.gov The resulting spectrum provides clear confirmation of the molecular weight. Fragmentation analysis (MS/MS) can be performed to further confirm the structure by breaking the molecule into smaller, identifiable pieces.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing the vibrations of its chemical bonds. aps.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. A very strong and sharp absorption peak is typically observed in the range of 2100-2150 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide (-N₃) group. researchgate.net A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid's hydroxyl groups, often involved in hydrogen bonding. nih.gov Other significant peaks include B-O stretching vibrations (around 1350 cm⁻¹) and B-C stretching (around 1000-1090 cm⁻¹). researchgate.net Aromatic C-H and C=C stretching vibrations are also observed in their expected regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov The azide group also gives a strong signal in the Raman spectrum. The symmetric stretching of the aromatic ring is often a prominent feature. Raman spectroscopy is particularly useful for studying the solid-state structure and intermolecular interactions. nih.gov
Table 2: Key Vibrational Frequencies for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. This compound exhibits characteristic absorbance in the UV range due to the π-electron system of the phenyl ring and the azide chromophore. core.ac.uk The UV-Vis spectrum typically shows one or more absorption maxima (λmax). researchgate.net The position and intensity of these bands can be influenced by the solvent and pH, as the ionization state of the boronic acid group affects the electronic structure of the molecule. core.ac.uk This technique is also a valuable tool for reaction monitoring. For instance, the disappearance of the azide absorption band can be used to monitor the progress of "click" chemistry reactions, such as the azide-alkyne cycloaddition.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal detailed structural information, including bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding between the boronic acid groups, which dictate the crystal packing. In the solid state, phenylboronic acids often form hydrogen-bonded dimers or larger aggregates. mdpi.com X-ray crystallography is also instrumental in characterizing the structure of complexes formed between this compound and other molecules, such as diols or active site residues in enzymes, providing critical insights into its binding modes. nih.govnih.gov
Chromatographic Methods for Purification and Analytical Separation (e.g., HPLC)
Chromatographic techniques are essential for both the purification and analytical separation of this compound. waters.com High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of the compound and for separating it from reaction mixtures. waters.comwaters.com A typical HPLC method for boronic acids involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape. waters.comsielc.com Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
Table 3: Typical HPLC Parameters for Phenylboronic Acid Analysis
Other Specialized Techniques (e.g., Thermogravimetric Analysis, Electron Microscopy for materials)
Other specialized techniques can provide further characterization depending on the application of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability. The azide group is known to be thermally labile, and the TGA thermogram would show a distinct weight loss step corresponding to the decomposition of the azide, typically with the release of nitrogen gas. This provides information on the temperature limits for its safe handling and storage. The thermograms of co-crystals containing boronic acids can also be compared to the starting compounds to confirm the formation of a new phase. mdpi.com
Electron Microscopy: While not typically used to characterize the molecule itself, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for characterizing materials and surfaces that have been functionalized with this compound. For example, if the compound is used to modify nanoparticles or polymer surfaces, electron microscopy can be used to visualize the morphology, size distribution, and structure of the resulting materials.
Theoretical and Computational Studies of 4 Azidophenyl Boronic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard tools for investigating the electronic properties of boronic acid derivatives. These studies typically provide insights into molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and reactivity descriptors. For boronic acids, DFT is used to understand substituent effects on the acidity of the boron center and the molecule's reactivity in processes like the Suzuki-Miyaura coupling.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the conformational landscape of molecules and their interactions with surrounding molecules, such as solvents or biological macromolecules. For boronic acids, MD simulations can reveal preferred orientations, hydrogen bonding patterns, and the dynamics of binding to target proteins or saccharides. The development of accurate force fields is crucial for these simulations.
Elucidation of Reaction Mechanistic Pathways Through Computational Modeling
Computational modeling is a powerful method for elucidating complex reaction mechanisms at the atomic level. For reactions involving boronic acids, such as esterification with diols or the transmetalation step in cross-coupling reactions, computational studies can map out the potential energy surface, identify transition states, and calculate activation energies. This helps in understanding reaction kinetics and selectivity.
There is a lack of specific published computational studies on the reaction mechanistic pathways involving (4-azidophenyl)boronic acid.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, often using methods like DFT, can predict various spectroscopic properties, including NMR chemical shifts (¹H, ¹³C, ¹¹B), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are valuable for interpreting experimental data and confirming molecular structures.
While methods for predicting spectroscopic properties of boronic acids are well-established, no studies were found that specifically report the predicted spectroscopic data for this compound.
Studies on Non-Covalent Interactions and Dimerization
The self-assembly and dimerization of arylboronic acids, primarily through hydrogen bonding between the boronic acid groups, are critical aspects of their solid-state structure and solution behavior. Computational studies in this area investigate the geometry and binding energies of dimers and larger aggregates, shedding light on the nature of the non-covalent interactions that govern these structures.
No computational research focusing specifically on the non-covalent interactions and dimerization of this compound could be located.
Future Directions and Emerging Research Avenues for 4 Azidophenyl Boronic Acid
Integration into Automated Chemical Synthesis Platforms
The modular nature of (4-azidophenyl)boronic acid makes it an exceptional building block for automated chemical synthesis. Automated platforms, which streamline the iterative process of synthesis, purification, and analysis, are revolutionizing drug discovery and materials science by rapidly generating libraries of complex molecules.
The boronic acid moiety is already central to automated iterative cross-coupling strategies, such as the use of N-methyliminodiacetic acid (MIDA) boronates, which allows for controlled, sequential bond formation. chemrxiv.orgucla.edunih.gov Automated synthesizers are equipped to handle key reactions involving boronic acids, including the Suzuki-Miyaura coupling. merckmillipore.com The azide (B81097) group on this compound introduces a secondary, orthogonal handle for modification.
Future research will likely focus on developing automated platforms that exploit this dual reactivity. An envisioned automated cycle could involve:
Coupling: A Suzuki-Miyaura cross-coupling reaction using the boronic acid group of this compound to attach it to a core scaffold.
Purification: Automated purification, potentially using catch-and-release methods tailored for boronic acids. nih.gov
Click Reaction: An automated, in-line click reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to conjugate a second building block via the azide group.
Iteration: Repetition of the cycle to construct complex, multifunctional molecules with high precision and efficiency.
This approach would significantly accelerate the synthesis of diverse molecular architectures, a process that is often a bottleneck in the development of new functional materials and therapeutics. nih.gov
| Synthesis Step | Function of this compound | Relevant Reaction | Automation Potential |
| Scaffold Attachment | Boronic Acid Moiety | Suzuki-Miyaura Coupling | High (Reagents available in cartridges for automated platforms) merckmillipore.com |
| Secondary Functionalization | Azide Moiety | CuAAC or SPAAC | High (Well-established, high-yield reactions suitable for automation) |
| Purification | Boronic Acid Moiety | Catch-and-Release Chromatography | High (Reduces need for complex purification, streamlining the workflow) nih.gov |
Development of Novel Orthogonal Click Chemistries and Cascade Reactions
The azide group of this compound is a well-established participant in click chemistry, most notably the CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.orgresearchgate.net These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native processes. nih.govjocpr.com However, the presence of the boronic acid group itself opens the door to novel, catalyst-free click reactions and sophisticated cascade sequences.
A promising area of research is the development of reactions where the boronic acid actively participates in or triggers the click reaction. For example, a novel catalyst-free "boronate formation-triggered azide–alkyne cycloaddition (BAAC)" has been reported. acs.org In this system, an o-borylaryl azide reacts with an N-propargyldiethanolamine derivative. The initial, rapid formation of a stable boronate ester brings the azide and alkyne groups into close proximity, dramatically accelerating the intramolecular cycloaddition without the need for a toxic copper catalyst. acs.org this compound could be adapted for similar proximity-induced reactions.
Furthermore, the compound is an ideal substrate for cascade reactions that combine click chemistry with the versatile reactivity of boronic acids. A potential cascade could involve:
An initial SPAAC reaction to link this compound to a biomolecule or polymer.
A subsequent, in-situ Suzuki-Miyaura coupling or Chan-Lam amination using the now-tethered boronic acid to introduce another functional group.
Such one-pot, multi-reaction sequences improve synthetic efficiency and are highly desirable in creating complex molecular probes and materials.
Exploration in Advanced Nanomaterial Fabrication and Smart Systems
This compound is a powerful tool for the bottom-up fabrication of advanced nanomaterials and "smart" systems that respond to environmental stimuli. The azide allows for its covalent attachment to nanoparticles, polymers, or surfaces via click chemistry, while the boronic acid provides a functional handle for targeting or stimulus-response. researchgate.net
Future work will focus on using this compound to create sophisticated drug delivery systems. nih.gov For instance, this compound can be "clicked" onto the surface of a mesoporous silica (B1680970) nanoparticle or a polymer nanocarrier. The boronic acid groups can then act as "gatekeepers," forming reversible covalent bonds with diol-containing molecules to cap the pores or form a shell. researchgate.netrsc.org In an acidic environment (like that found in tumors) or in the presence of high glucose concentrations, these bonds can be cleaved, triggering the release of an encapsulated drug. rsc.orgnih.gov
| Nanomaterial Component | Role of this compound | Functionality |
| Surface Ligand | Covalently attached via azide "click" reaction | Provides stability and a high density of functional groups. |
| Targeting Moiety | Boronic acid binds to cis-diols on cell surfaces | Targets cells rich in specific glycoproteins or sialic acids, such as certain cancer cells. |
| Stimuli-Responsive Gatekeeper | Boronic acid forms reversible esters | Releases cargo in response to changes in pH or the concentration of diol-containing molecules (e.g., glucose). researchgate.netdovepress.com |
Applications in Next-Generation Molecular Sensing and Diagnostics
Boronic acids are renowned for their ability to bind reversibly with cis-1,2- and 1,3-diols, a feature that has been widely exploited to create sensors for saccharides and glycoproteins. nih.govrsc.orgnih.gov this compound provides a crucial advantage for sensor design: the azide group enables its easy and stable immobilization onto a wide array of transducer surfaces—such as gold nanoparticles, quantum dots, or electrodes—using click chemistry. nih.gov
Future research is aimed at developing highly sensitive and selective diagnostic platforms. By clicking this compound onto fluorescent nanoparticles or quantum dots, new probes for imaging and quantifying glycoproteins on cell surfaces can be created. nih.gov The binding of the target glycoprotein (B1211001) to the boronic acid can modulate the fluorescence of the nanoparticle, providing a detectable signal. nih.govrsc.org This approach could lead to next-generation diagnostics for diseases characterized by altered glycosylation patterns, such as cancer.
A notable application is in the development of probes for specific biomarkers, such as amyloid-β plaques in Alzheimer's disease, where boronic acid-containing fluorescent probes have shown improved binding affinity and selectivity. nih.gov
| Sensor Platform | Immobilization Method | Sensing Mechanism | Target Analyte |
| Fluorescent Nanoparticles | Azide-alkyne click chemistry | Fluorescence modulation upon binding | Glycoproteins, Sialic Acids nih.gov |
| Electrochemical Electrodes | Azide-alkyne click chemistry | Change in electrochemical signal | Glucose, Catechols nih.gov |
| Photonic Crystals | Co-polymerization via azide handle | Colorimetric shift upon hydrogel swelling | Glucose rsc.org |
Design of Highly Responsive and Adaptive Chemical Systems
The ability of boronic acids to form reversible covalent bonds is the foundation for creating dynamic chemical systems that can adapt to their environment. nih.gov These systems are sensitive to stimuli such as pH, the presence of reactive oxygen species (ROS), and the concentration of carbohydrates. nih.govresearchgate.net this compound can be used as a key cross-linking agent in the design of such materials.
By incorporating this compound into polymer chains via click chemistry, it is possible to fabricate "smart" hydrogels. rsc.org The boronic acid moieties can form cross-links with diol-containing polymers (like polyvinyl alcohol) or with themselves in the presence of a diol linker. These cross-links are dynamic; they can be broken and reformed in response to specific chemical signals. For example, a hydrogel could be designed to dissolve or swell in the presence of glucose, as the glucose competes for binding to the boronic acid cross-linking sites. dovepress.com This could be used to create self-regulating insulin (B600854) delivery systems. dovepress.com
These adaptive systems are not limited to hydrogels. Research into multi-stimuli responsive nanoparticles and self-assembling peptides incorporating boronic acids demonstrates the potential for creating materials that can change their structure and function on demand. nih.govrsc.org
Multivalency and Cooperative Binding Strategies
In biological systems, high affinity and specificity are often achieved through multivalency—the simultaneous binding of multiple ligands to multiple receptors. This cooperative effect, or avidity, is significantly stronger than the affinity of a single binding event. This compound is an ideal building block for creating multivalent probes and materials.
Using click chemistry, a high density of this compound units can be grafted onto a central scaffold, such as a dendrimer, nanoparticle, or linear polymer. acs.org This creates a multivalent system with a high local concentration of boronic acid receptors. Such systems are being explored to achieve enhanced binding and selectivity for specific glycoproteins or cell surfaces. acs.org For example, a nanoparticle decorated with hundreds of boronic acid groups will bind much more strongly to a cell surface that displays a high density of sialic acid residues. acs.org
Future research will focus on optimizing the density and spatial arrangement of the boronic acid groups on these scaffolds to fine-tune the selectivity for different carbohydrate patterns, mimicking the specificity of natural lectins.
| Scaffold | "Click" Chemistry Role | Multivalency Advantage | Potential Application |
| Dendrimer | Attaches boronic acid units to terminal branches | Precisely controlled number and spacing of binding sites | High-selectivity glycoprotein binders acs.org |
| Nanoparticle | Creates a high-density surface coating | Enhanced avidity for cell surface targeting | Targeted drug delivery, cell imaging acs.org |
| Polymer | Incorporates boronic acid as a repeating side chain | Cooperative binding leading to hydrogel formation | Glucose-responsive materials |
Sustainable Synthesis and Green Chemistry Approaches
Modern chemical synthesis places a strong emphasis on sustainability, focusing on efficiency, waste reduction, and the use of environmentally benign processes. The chemistry of this compound aligns well with several principles of green chemistry.
Click chemistry itself is considered a green reaction due to its high yields, mild reaction conditions (often in aqueous media), and generation of minimal byproducts. rsc.org Furthermore, boronic acids are being used in innovative, sustainable purification strategies. One such approach is the "phase-switch" concept, where a boronic acid tag is used to move a molecule between an organic phase (for reaction) and an aqueous phase (for purification) by adding a polyol at high pH. acs.org This can eliminate the need for silica gel chromatography, a major source of chemical waste. This compound could be used in a multi-step synthesis where purifications are handled by this phase-switching method, and the boronic acid group is then used productively in a final coupling step rather than being discarded as waste. acs.org
Future research will likely focus on developing more efficient, one-pot syntheses of this compound itself and applying green chemistry principles, like the phase-switch strategy, to syntheses that use it as a key building block. nih.gov
Q & A
Q. What are the key challenges in synthesizing (4-azidophenyl)boronic acid, and how can they be methodologically addressed?
Boronic acids are prone to dehydration and trimerization during synthesis, complicating purification and stability. To mitigate this, prodrug strategies (e.g., esterification) are employed to protect the boronic acid moiety during multi-step synthesis. Post-synthesis, derivatization with diols (e.g., pinacol) stabilizes the compound for analysis . For aromatic boronic acids like this compound, Suzuki-Miyaura coupling is a common method, requiring careful control of reaction conditions (e.g., pH, temperature) to avoid side reactions .
Q. How can researchers confirm the binding specificity of this compound to diol-containing biomolecules?
Fluorescence titration or surface plasmon resonance (SPR) can quantify binding affinity (Kd) and selectivity. For example, SPR studies on glycoproteins (e.g., RNase B) reveal pH-dependent binding to vicinal diols, with secondary interactions minimized using low-ionic-strength buffers . Competitive assays with sugars (e.g., fructose, glucose) further validate specificity, leveraging boronic acid’s higher affinity for cis-diols .
Q. What analytical techniques are optimal for characterizing this compound and its derivatives?
MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables efficient detection by forming stable boronic esters in situ, avoiding dehydration artifacts. For quantification, LC-MS/MS in MRM mode offers high sensitivity (detection limits <1 ppm) without derivatization . Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications requiring heat resistance .
Advanced Research Questions
Q. How do kinetic parameters influence the design of boronic acid-based sensors for real-time monitoring?
Stopped-flow kinetics reveal that binding rates () vary with diol structure (e.g., fructose > glucose ), dictating sensor response times. Optimizing boronic acid substituents (e.g., electron-withdrawing groups) accelerates equilibration, enabling sub-second detection in physiological pH . Computational modeling (e.g., QSAR) predicts trends, guiding sensor design .
Q. Can this compound be integrated into bioorthogonal "click" chemistry for cellular imaging?
The azide group enables Cu-free click reactions with cyclooctynes, facilitating live-cell labeling. For example, dimeric boronic acid probes with azide/alkyne tags have been used to image mycobacterial cell surfaces via strain-promoted azide-alkyne cycloaddition (SPAAC) . Optimizing spacer length between boronic acid and azide enhances target accessibility .
Q. What strategies improve the selectivity of boronic acid-functionalized surfaces for glycoprotein enrichment?
Surface plasmon resonance (SPR) studies show that buffer composition (e.g., 100 mM Tris vs. HEPES) reduces non-specific binding. Incorporating zwitterionic coatings (e.g., carboxymethyl dextran) on gold substrates minimizes hydrophobic interactions. Post-capture elution with competitive diols (e.g., sorbitol) ensures reversible binding .
Q. How does this compound modulate tubulin polymerization in anticancer studies?
Boronic acid substituents in cis-stilbene analogs (e.g., compound 13c) inhibit tubulin polymerization (IC50 ~21 µM) by mimicking combretastatin A-4. Apoptosis induction is confirmed via FACScan analysis of Jurkat cells, with IC50 values <1 µM in glioblastoma models. Structural analogs lacking boronic acid show reduced potency, highlighting its role in binding β-tubulin .
Q. What computational approaches guide the design of boronic acid libraries for high-throughput screening?
Principal component analysis (PCA) and k-means clustering of 5,136 boronic acids identify structural diversity. Mordred descriptors (e.g., topological polar surface area) prioritize compounds spanning chemical space. Machine learning predicts synthetic accessibility, enabling selection of in-house/commercial candidates for biological testing .
Q. How do structural modifications impact the flame-retardant efficacy of aromatic boronic acids?
TGA reveals that electron-deficient aryl boronic acids (e.g., nitro-substituted) exhibit higher char yields (>40%) due to crosslinking during pyrolysis. Halogen-free formulations with boronic acids and phosphazenes show synergistic effects, reducing peak heat release rates by 60% in polymer composites .
Q. Can boronic acid-functionalized hydrogels enable glucose-responsive drug delivery?
Copolymerizing this compound with acrylamide yields hydrogels that swell reversibly in response to glucose (0–20 mM). In situ esterification with DHB enhances glucose binding, enabling insulin release under physiological conditions. Self-healing properties are achieved via dynamic boronate-diol bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
